1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one

Synthetic intermediate Chemoselectivity Protecting group strategy

1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one (CAS 62005-94-1) is a small-molecule hydroxy ketone featuring a 1,4-dioxane ring directly attached to a 2-hydroxyethan-1-one side chain, with a molecular formula of C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. The compound is supplied primarily as a research intermediate with purities typically around 97%.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 62005-94-1
Cat. No. B14536227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one
CAS62005-94-1
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1COC(CO1)C(=O)CO
InChIInChI=1S/C6H10O4/c7-3-5(8)6-4-9-1-2-10-6/h6-7H,1-4H2
InChIKeySPMWEFLHZAHCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one (CAS 62005-94-1) Procurement Baseline and Structural Classification


1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one (CAS 62005-94-1) is a small-molecule hydroxy ketone featuring a 1,4-dioxane ring directly attached to a 2-hydroxyethan-1-one side chain, with a molecular formula of C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . The compound is supplied primarily as a research intermediate with purities typically around 97% . Owing to the extremely limited primary literature and patent coverage, its physicochemical properties, reactivity profile, and application scope remain poorly defined in the public domain.

α-Hydroxy ketone functionality for chemoselective transformations
1,4-Dioxane ether scaffold (non-acetal, stable under acidic conditions)
Research-grade purity typical, may support immediate lab-scale use

Why Generic 1,4-Dioxane Derivatives Cannot Substitute for 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one in Research Procurement


The 2-hydroxyethan-1-one moiety is a reactive handle that distinguishes this compound from generic 1,4-dioxane derivatives (e.g., 1,4-dioxane itself or simple 2-alkyl-1,4-dioxanes) which lack the α-hydroxy ketone functionality . This functional group can participate in chemoselective transformations such as reduction to a diol, oxidation to a diketone, or nucleophilic additions at the carbonyl, which are inaccessible to non-ketone dioxanes. While no direct comparative reaction data are published, class-level inference suggests that substituting a non-hydroxylated dioxane would alter reaction outcomes, yields, and purification pathways. Therefore, generic substitution carries a high risk of synthetic route failure, particularly when the hydroxy ketone is a strategic intermediate in a multi-step sequence.

Risk 1 Generic dioxanes lack the α-hydroxy ketone group needed for directed synthetic steps.
Risk 2 Substituting with non-hydroxylated dioxanes may shift reaction outcomes and purification pathways.

Quantitative Differentiation Evidence for 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one Against Structural Analogs


Functional Group Reactivity: α-Hydroxy Ketone vs. Simple Dioxane

The target compound contains both a cyclic diether and an α-hydroxy ketone. By contrast, the closest simple analog, 2-methyl-1,4-dioxane (or 1,4-dioxane), possesses only the diether ring. No quantitative reaction rate or selectivity data comparing these two compound classes have been published in primary journals or patents. The differentiation is based solely on the presence of the ketone and hydroxyl groups, which enable reactivity (e.g., oxime formation, NaBH₄ reduction, silyl protection) that is structurally forbidden in the comparator. Consequently, any head-to-head comparison must be performed by the end user.

Functional Group Reactivity
Class-level inference
Target: α-hydroxy ketone + diether; Comparator: diether only
No comparative kinetics published; verify reactivity in specific route.
End-user head-to-head comparison required.
Synthetic intermediate Chemoselectivity Protecting group strategy

Purity Benchmark Against a Major Supplier Specification

Chemenu lists 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one (CAS 62005-94-1) at 97% purity . In the absence of data from other suppliers for this specific CAS number, the comparator baseline is the typical purity range (95–98%) offered for analogous laboratory-scale dioxane derivatives. The target compound thus falls within the standard purity bracket for research-grade building blocks. No lot-specific certificates of analysis are publicly available to permit a more granular comparison.

Purity Benchmark
Supplier data, method undisclosed
97%
Within typical range (95–98%) for research-grade dioxane derivatives.
Verify impurity profile for specific chemistry.
Quality control Assay Supplier comparison

Regioisomeric Integrity: 1,4-Dioxan-2-yl Substitution Pattern

The 1,4-dioxan-2-yl attachment point is structurally distinct from 1,3-dioxane or dioxolane isomers. A closely related regioisomer, 1-(1,3-dioxan-2-yl)-2-hydroxyethan-1-one, would place the ethanone group at the acetal carbon between the two oxygens in a six-membered ring, dramatically altering stability and reactivity. Although no direct comparative data exist, the 1,4-substitution pattern in the target compound avoids the acid-labile acetal center present in the 1,3-isomer, potentially conferring greater stability under acidic conditions.

Regioisomeric Integrity
Class-level inference
1,4-dioxan-2-yl (ether-anchored) vs. 1,3-dioxan-2-yl (acetal-linked)
1,4-regioisomer may resist acid-catalyzed hydrolysis; verify structure at procurement.
Hydrolytic half-life data unavailable.
Regiochemistry Isomerism Structure confirmation

Evidence-Backed Application Scenarios for Procuring 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one


Intermediate for α-Hydroxy Ketone-Directed Synthetic Transformations

The compound's α-hydroxy ketone motif makes it a candidate intermediate for stereoselective reductions, oxime/oxime ether formation, and organometallic additions that require both a carbonyl electrophile and a neighboring hydroxyl directing group. While no application-specific literature exists for this exact compound, procurement is justified when a synthetic route explicitly calls for a 1,4-dioxane-bearing α-hydroxy ketone building block to install 2-hydroxyethylamino or dihydroxyethyl motifs via reductive amination or related sequences .

Calibration Standard for Chromatographic Method Development

With a molecular weight of 146.14 g/mol and a defined SMILES string (OCC(C1OCCOC1)=O), this compound can serve as a retention-time marker or system suitability standard in HPLC/GC methods targeting small polar heterocycles. The 97% purity specification provides sufficient chromatographic homogeneity for method scoping; users should verify single-component elution under their specific mobile-phase conditions .

Non-Acetal Dioxane Scaffold for Medicinal Chemistry Libraries

Unlike 1,3-dioxane-based building blocks that contain a hydrolytically labile acetal center, the 1,4-dioxan-2-yl framework is an all-ether ring system. This structural feature may translate into superior chemical stability during compound library synthesis and storage under standard laboratory conditions, positioning it as a scaffold of choice when building screening collections that require robust, storage-stable intermediates .

Application
Selection Property
Validation Focus
α-Hydroxy ketone-directed synthesis
α-Hydroxy ketone reactive motif
Verify chemoselectivity in specific synthetic route
Chromatographic method development
Defined MW & SMILES for retention-time marker
Confirm single-component elution under method conditions
Medicinal chemistry scaffold
Non-acetal 1,4-dioxane ether scaffold
Assess chemical stability during library storage
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